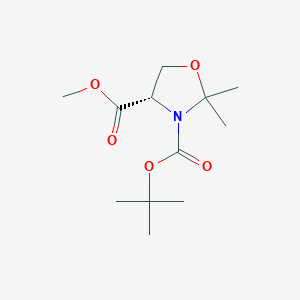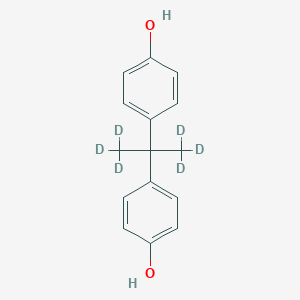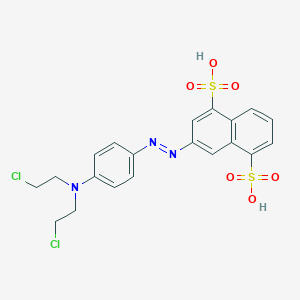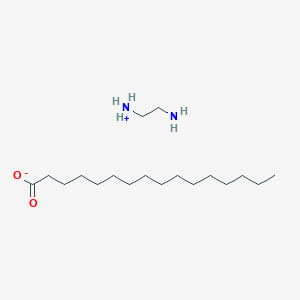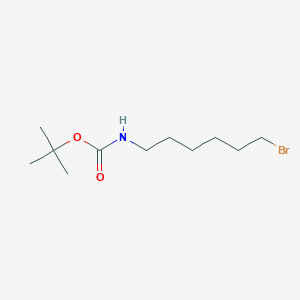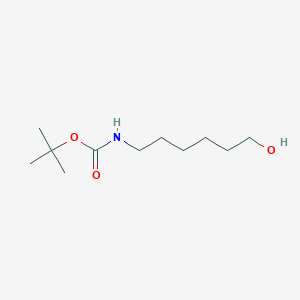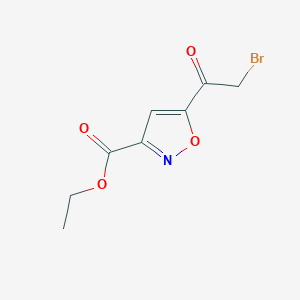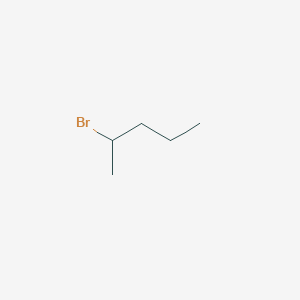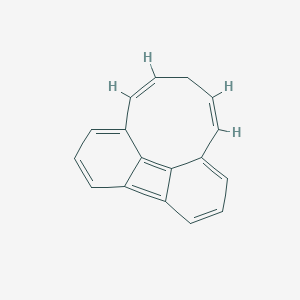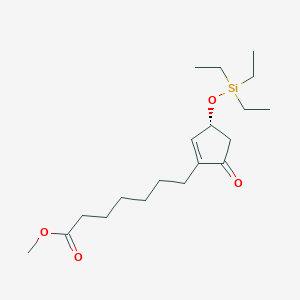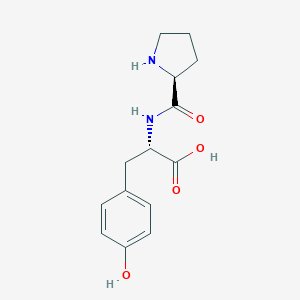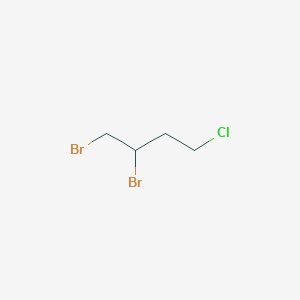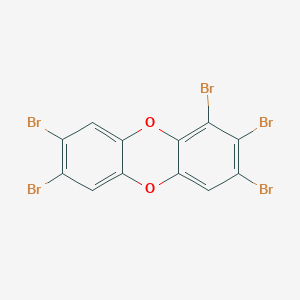
1,2,3,7,8-Pentabromodibenzo-P-dioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,7,8-Pentabromodibenzo-P-dioxin (PBDD) is a chemical compound that belongs to the class of halogenated aromatic hydrocarbons. PBDD is a highly toxic and persistent organic pollutant that has been found in various environmental matrices, including air, water, soil, and sediments. PBDD is structurally similar to dioxins, which are known to cause a range of adverse health effects, including cancer, reproductive and developmental disorders, and immune system dysfunction.
作用機序
The mechanism of action of 1,2,3,7,8-Pentabromodibenzo-P-dioxin is not well understood. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is believed to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in a range of biological processes, including cell growth and differentiation, immune system function, and metabolism.
生化学的および生理学的効果
1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have a range of biochemical and physiological effects on the body. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to cause oxidative stress, DNA damage, and inflammation. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has also been shown to affect the immune system, causing changes in cytokine production and immune cell function. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on reproductive and developmental processes, including reducing fertility and causing developmental abnormalities.
実験室実験の利点と制限
1,2,3,7,8-Pentabromodibenzo-P-dioxin is a highly toxic and persistent organic pollutant that requires careful handling and disposal. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is not readily available commercially, and its synthesis requires specialized equipment and expertise. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is also difficult to analyze due to its low concentrations in environmental matrices and its structural similarity to other halogenated aromatic hydrocarbons.
将来の方向性
Future research on 1,2,3,7,8-Pentabromodibenzo-P-dioxin should focus on developing more sensitive and accurate analytical methods for detecting and quantifying 1,2,3,7,8-Pentabromodibenzo-P-dioxin in environmental matrices. Future research should also focus on understanding the mechanism of action of 1,2,3,7,8-Pentabromodibenzo-P-dioxin and its effects on human health and the environment. Additionally, future research should focus on developing effective strategies for reducing the release of 1,2,3,7,8-Pentabromodibenzo-P-dioxin into the environment and mitigating its adverse effects on human health and the environment.
Conclusion
1,2,3,7,8-Pentabromodibenzo-P-dioxin is a highly toxic and persistent organic pollutant that has been found in various environmental matrices. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on human health, including developmental and reproductive disorders, immune system dysfunction, and cancer. 1,2,3,7,8-Pentabromodibenzo-P-dioxin is difficult to synthesize and analyze, and its mechanism of action is not well understood. Future research should focus on developing more sensitive and accurate analytical methods for detecting and quantifying 1,2,3,7,8-Pentabromodibenzo-P-dioxin in environmental matrices, understanding its mechanism of action, and developing effective strategies for reducing its release into the environment and mitigating its adverse effects on human health and the environment.
合成法
1,2,3,7,8-Pentabromodibenzo-P-dioxin can be synthesized by the reaction of 1,2,3,7,8-pentabromodibenzofuran (PBDF) with copper powder in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures. The yield of 1,2,3,7,8-Pentabromodibenzo-P-dioxin is typically low, and the reaction requires careful optimization of the reaction conditions.
科学的研究の応用
1,2,3,7,8-Pentabromodibenzo-P-dioxin has been the subject of extensive scientific research due to its toxicity and persistence in the environment. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been found to be present in various environmental matrices, including air, water, soil, and sediments. 1,2,3,7,8-Pentabromodibenzo-P-dioxin has been shown to have adverse effects on human health, including developmental and reproductive disorders, immune system dysfunction, and cancer.
特性
CAS番号 |
109333-34-8 |
|---|---|
製品名 |
1,2,3,7,8-Pentabromodibenzo-P-dioxin |
分子式 |
C12H3Br5O2 |
分子量 |
578.7 g/mol |
IUPAC名 |
1,2,3,7,8-pentabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Br5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H |
InChIキー |
ZIFMQFDZODRVTG-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |
正規SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br |
その他のCAS番号 |
109333-34-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



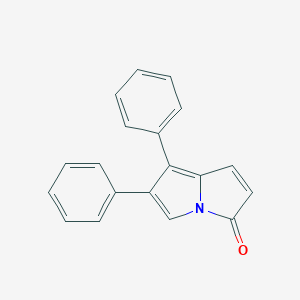
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)
